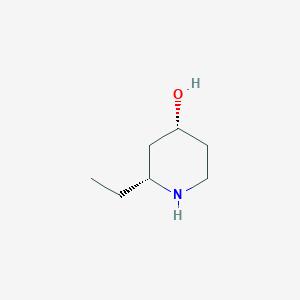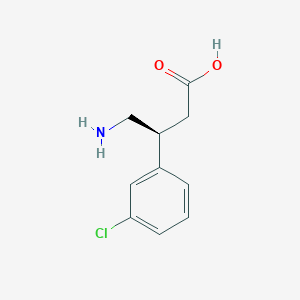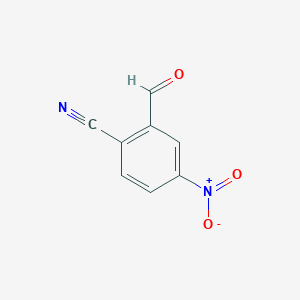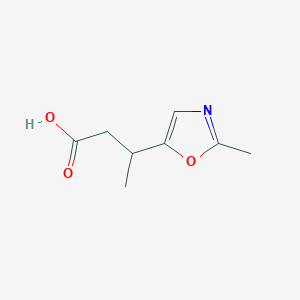
(2R,4R)-2-Ethylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-2-Ethylpiperidin-4-ol is a chiral compound with significant importance in various fields of chemistry and industry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s chirality and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-Ethylpiperidin-4-ol typically involves the reduction of a precursor compound. One common method starts with the reduction of 2-ethyl-4-piperidone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon (Pd/C) and hydrogen gas to reduce the precursor compound. The reaction conditions, including temperature and pressure, are optimized to achieve maximum efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-2-Ethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2-Ethyl-4-piperidone.
Reduction: 2-Ethylpiperidine.
Substitution: 2-Ethyl-4-chloropiperidine.
Applications De Recherche Scientifique
(2R,4R)-2-Ethylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of fine chemicals and agrochemicals
Mécanisme D'action
The mechanism of action of (2R,4R)-2-Ethylpiperidin-4-ol depends on its specific application. In pharmaceuticals, it may act as a precursor to active compounds that interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved vary based on the final product synthesized from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R)-4-Methylpiperidin-2-ol: Another chiral piperidine derivative with similar chemical properties.
(2R,4R)-2-Methylpiperidin-4-ol: Differing by the position of the methyl group, affecting its reactivity and applications.
Uniqueness
(2R,4R)-2-Ethylpiperidin-4-ol is unique due to its specific chiral configuration and functional groups, making it particularly valuable in asymmetric synthesis and the production of enantiomerically pure compounds. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(2R,4R)-2-ethylpiperidin-4-ol |
InChI |
InChI=1S/C7H15NO/c1-2-6-5-7(9)3-4-8-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |
Clé InChI |
LIRSPIMIGINGCJ-RNFRBKRXSA-N |
SMILES isomérique |
CC[C@@H]1C[C@@H](CCN1)O |
SMILES canonique |
CCC1CC(CCN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate](/img/structure/B13349153.png)



![(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13349183.png)



![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)
